9-O-methanoprostaglandin I

Description

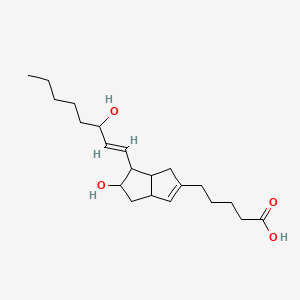

Structure

3D Structure

Properties

CAS No. |

99946-24-4 |

|---|---|

Molecular Formula |

C21H34O4 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

5-[5-hydroxy-6-[(E)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+ |

InChI Key |

JANVYOZZTKSZGN-ZHACJKMWSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |

Isomeric SMILES |

CCCCCC(/C=C/C1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |

Synonyms |

9-O-methano-6 beta-PGI1 9-O-methano-PGI1 9-O-methanoprostaglandin I 9-O-methanoprostaglandin I, 3aR-(3aalpha,5beta,6alpha(1E,3S*),6aalpha)-isomer 9-O-methanoprostaglandin I, 3aS-(3aalpha,5beta,6alpha(1Z,3R*),6aalpha)-isomer isocarbacyclin TEI 7165 TEI-7165 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization of 9 O Methanoprostaglandin I

Stereoselective Synthesis of 9-O-methanoprostaglandin I Diastereomers

The complex stereochemistry of prostaglandins (B1171923) necessitates highly controlled synthetic methods to produce specific diastereomers. The synthesis of this compound and its analogs involves intricate steps to establish the correct relative and absolute configurations of multiple chiral centers.

Key Synthetic Intermediates and Optimized Reaction Pathways

The synthesis of racemic dl-9(O)-methanoprostaglandin-I₁ was first reported in 1984. nih.govjst.go.jp While specific details of the key intermediates from this seminal work are limited in available abstracts, the general approach to prostaglandin (B15479496) analogs provides insight into the probable pathways. The construction of the bicyclic core and the stereocontrolled introduction of the two side chains are central challenges in these syntheses.

Research on related analogs, such as 6,9α-Methanoprostaglandin I₃, highlights optimized pathways for specific transformations. For instance, a key challenge in the synthesis of prostaglandin analogs is the stereoselective introduction of the 15α-hydroxy group. A novel method was developed specifically for this purpose in the synthesis of a stable analog of prostaglandin I₃, which would be directly applicable to the synthesis of this compound diastereomers. jst.go.jp The synthesis of such complex molecules often relies on the assembly of key fragments, or intermediates, which already contain some of the required stereochemical information.

Enantioselective Approaches to this compound Synthesis

Producing a single enantiomer, rather than a racemic mixture, is often crucial for targeted biological activity. Enantioselective synthesis of prostaglandin analogs has been a significant area of research. An improved synthetic route for (+)-9(O)-Methano-Δ⁶(⁹α)-prostaglandin I₁ (also known as Isocarbacyclin), a closely related analog, was developed, indicating the successful application of asymmetric strategies. bikaken.or.jp

General methodologies for enantioselective synthesis often employ chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. rrscientific.com After the desired chiral center is created, the auxiliary is removed. Alternatively, chiral catalysts can be used to create the desired stereoisomer without being consumed in the reaction. uva.esnih.gov For a molecule with multiple stereocenters like this compound, a combination of these strategies is typically required to control the configuration of each center. The development of an enantioselective route allows for the production of a specific, biologically active isomer, avoiding the need for chiral resolution of a racemic mixture.

Rational Design and Chemical Synthesis of Novel this compound Analogs and Derivatives

The modification of the this compound structure is driven by the need to create tools for research, such as probes for studying pharmacokinetics or receptor interactions. vulcanchem.comnih.gov

Systematic Structural Modifications for Enhanced Research Utility

The defining feature of this compound is the methano bridge at the 9-position, which confers greater chemical stability compared to native prostacyclin. vulcanchem.com This inherent stability is a key design feature. Further modifications are made to facilitate specific types of research.

A significant example of a structural modification for research utility is the synthesis of isotopically labeled analogs. vulcanchem.com Researchers have reported the synthesis of di-tritiated isocarbacyclin (B1236256) methyl esters, which are derivatives of this compound. vulcanchem.com This was achieved through the catalytic hydrogenation of (Z)-olefinic precursors with tritium (B154650) gas. vulcanchem.com The resulting high-specific-activity radiolabeled compounds are invaluable for detailed pharmacokinetic and metabolism studies, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. vulcanchem.com

| Precursor Compound | Synthetic Method | Labeled Product | Application |

| (Z)-Olefinic precursor | Catalytic hydrogenation with tritium gas | Di-tritiated isocarbacyclin methyl ester | Pharmacokinetic and metabolism studies |

This interactive table summarizes the synthesis of labeled this compound derivatives for research applications.

Synthesis of Prodrug Forms and Bioconjugates for Experimental Applications

The synthesis of specialized derivatives extends to creating prodrugs or bioconjugates to modulate activity or for specific experimental setups. While the synthesis of radiolabeled derivatives for metabolic studies has been documented, specific reports on the synthesis of prodrugs or bioconjugates of this compound are not prevalent in the reviewed literature. vulcanchem.com

Hypothetically, prodrug forms could be designed to improve properties such as membrane permeability. A common strategy for prostaglandin-like molecules is the esterification of the carboxylic acid group. This masks the polar acid functional group, creating a more lipophilic molecule that can more easily cross cell membranes. Once inside the cell, endogenous esterase enzymes would cleave the ester, releasing the active carboxylic acid form of the drug. Bioconjugation, the linking of the molecule to another chemical moiety like a fluorescent tag or a carrier protein, could also be envisioned for experimental applications such as cellular imaging or targeted delivery studies, though specific examples for this compound are not detailed in the available research.

Molecular and Cellular Pharmacology of 9 O Methanoprostaglandin I Analogs

Characterization of Receptor Interactions and Binding Kinetics

The pharmacological effects of 9-O-methanoprostaglandin I and its analogs are initiated by their interaction with cell surface receptors. The specificity and affinity of this binding determine the primary cellular response.

Prostacyclin Receptor (IP Receptor) Agonism and Affinity Profiling

Analogs of this compound are potent agonists of the prostacyclin receptor, also known as the IP receptor. jst.go.jpncats.io This receptor is the primary target through which prostacyclin and its mimetics exert their biological effects, including vasodilation and inhibition of platelet aggregation. guidetopharmacology.orgknu.edu.af

Research has quantified the binding affinities of several key analogs. For instance, the active metabolite SM-10906, a 3-oxa-methano prostaglandin (B15479496) I1 analog, demonstrates a high affinity for the IP receptor, effectively displacing the radiolabeled agonist [³H]iloprost with an IC₅₀ value of 20 nM in mastocytoma P-815 cells. jst.go.jp Similarly, TEI-7165, the free acid form of isocarbacyclin (B1236256) methyl ester, also shows a high affinity for the IP receptor with an IC₅₀ of 65.4 nM. nih.gov In contrast, its prodrug, TEI-9090 (isocarbacyclin methyl ester), exhibits significantly lower affinity, which is greatly enhanced following conversion to TEI-7165 by esterases. nih.gov

Studies on a novel subtype of the prostacyclin receptor found in the central nervous system showed that isocarbacyclin binds with a high dissociation constant (Kd) of 7.8 nM. nih.gov The binding kinetics of these analogs underscore their potent interaction with the IP receptor, initiating downstream signaling.

| Compound | Receptor | Cell/Tissue Type | Binding Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| SM-10906 | IP Receptor | Mastocytoma P-815 cells | IC₅₀ | 20 | jst.go.jp |

| TEI-7165 | IP Receptor | Mastocytoma P-815 cells | IC₅₀ | 65.4 | nih.gov |

| TEI-9090 | IP Receptor | Mastocytoma P-815 cells | IC₅₀ | 2803 | nih.gov |

| Isocarbacyclin | IP Receptor Subtype | Rat Brain | Kd | 7.8 | nih.gov |

| Iloprost (B1671730) | IP Receptor | HEK293 cells (human cloned) | Ki | 3.9 | ucl.ac.uk |

| Treprostinil | IP Receptor | HEK293 cells (human cloned) | Ki | 32 | ucl.ac.uk |

Investigation of Binding to Other Prostanoid Receptors and Off-Targets

While the primary target is the IP receptor, the clinical efficacy and potential side effects of prostacyclin analogs can be influenced by their binding to other prostanoid receptors. nih.gov These include receptors for other prostaglandins (B1171923) (DP, EP, FP) and thromboxane (B8750289) (TP). nih.govnih.gov

The analog SM-10906 exhibits high selectivity for the IP receptor, with very low affinity for the prostaglandin E (PGE) receptor. jst.go.jp Similarly, TEI-7165 has only moderate to low affinity for EP and TP receptors, and its prodrug TEI-9090 has no significant affinity for TP receptors. nih.gov

| Compound | Off-Target Receptor | Binding Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| SM-10906 | PGE Receptor | Affinity | Very Low | jst.go.jp |

| TEI-9090 | EP Receptor | IC₅₀ | 2509 | nih.gov |

| TP Receptor | IC₅₀ | >10000 | ||

| Iloprost | EP1 Receptor | Ki | 1.1 | ucl.ac.uk |

| EP2, DP1, TP Receptors | Affinity | Very Low | ||

| FP, EP3, EP4 Receptors | Affinity | Low | ||

| Treprostinil | DP1 Receptor | Ki | 4.4 | ucl.ac.uk |

| EP2 Receptor | Ki | 3.6 |

Intracellular Signaling Cascades Triggered by this compound

Binding of this compound analogs to their receptors initiates a cascade of intracellular events that mediate the cellular response. These pathways primarily involve the modulation of cyclic nucleotides and ion concentrations.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Activation and Modulation

The canonical signaling pathway for the IP receptor involves its coupling to the Gs stimulatory G-protein. guidetopharmacology.orgsigmaaldrich.com Agonist binding leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). nih.govcreativebiolabs.net This increase in intracellular cAMP is a central mechanism for the actions of prostacyclin analogs. ncats.ioebi.ac.uk

The analog SM-10906 is a potent activator of this pathway, stimulating GTP-dependent adenylyl cyclase activity with an EC₅₀ value of 35 nM in mastocytoma cell membranes. jst.go.jp Its prodrug, SM-10902, appears to be a partial agonist of adenylyl cyclase. jst.go.jp This cAMP production is the key step that leads to downstream effects like smooth muscle relaxation and inhibition of platelet activation. jst.go.jpncats.io The main effectors of cAMP include Protein Kinase A (PKA), the guanine-nucleotide-exchange factor EPAC, and cyclic-nucleotide-gated ion channels. nih.govcreativebiolabs.net

Regulation of Intracellular Calcium Dynamics

The regulation of intracellular calcium ([Ca²⁺]i) is a critical signaling event modulated by prostacyclin analogs. The primary mechanism by which IP receptor agonists affect calcium is indirect, through the activation of the cAMP pathway. creativebiolabs.net Elevated cAMP levels, via PKA activation, can lead to the phosphorylation of various targets that promote calcium sequestration into the endoplasmic reticulum and inhibit calcium influx, ultimately lowering cytosolic calcium levels and promoting relaxation in smooth muscle cells. nih.govnih.gov

Downstream Kinase and Phosphatase Activity Modulation (e.g., RhoA/ROCK pathway)

The vasodilatory effects of prostacyclin analogs are partly mediated by the modulation of pathways that control vascular smooth muscle contraction, such as the RhoA/ROCK pathway. nih.gov The RhoA/ROCK signaling cascade is a key regulator of calcium sensitization in smooth muscle. researchgate.net Activated RhoA engages ROCK (Rho-associated kinase), which then phosphorylates and inhibits myosin light chain phosphatase (MLCP). ahajournals.org This inhibition leads to an increase in phosphorylated myosin light chain, resulting in smooth muscle contraction. nih.gov

There is significant crosstalk between the cAMP pathway activated by IP receptor agonists and the RhoA/ROCK pathway. The cAMP/PKA signaling cascade can exert an inhibitory effect on RhoA activation. ahajournals.orgnih.gov By potently elevating intracellular cAMP, this compound analogs can antagonize the RhoA/ROCK pathway, leading to increased MLCP activity, decreased myosin light chain phosphorylation, and subsequent vasorelaxation. This represents a key downstream mechanism for the therapeutic effects of these compounds in conditions characterized by excessive vasoconstriction. researchgate.net

Enzyme-Mediated Interactions and Metabolic Stability in Research Models

The metabolic fate and enzyme interactions of prostaglandin analogs are critical determinants of their pharmacological profiles and duration of action. Unlike endogenous prostaglandins, which are rapidly catabolized, synthetic analogs are often designed for enhanced metabolic stability. ahajournals.orgacs.org This stability is crucial for their therapeutic utility, allowing for sustained biological effects. However, these molecules are not inert and undergo various enzyme-mediated interactions that influence their activity and clearance. Preclinical research models, utilizing systems from liver microsomes to whole-animal studies, have been instrumental in elucidating these complex interactions. researchgate.net

Investigation of Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the Phase I metabolism of a vast array of compounds, including prostaglandins and their analogs. frontiersin.orgdiva-portal.org These enzymes typically introduce or expose polar functional groups through oxidative reactions, such as hydroxylation, preparing the molecules for subsequent metabolic phases and excretion. diva-portal.orgnih.gov

Research has identified that specific CYP families, particularly the CYP4 family, are involved in the metabolism of fatty acids and eicosanoids. frontiersin.org The ω-hydroxylases of this family catalyze the addition of a hydroxyl group to the terminal (ω) or sub-terminal (ω-1) carbon of their substrates. frontiersin.org Several prostaglandin analogs, particularly stable mimics of prostaglandin H2 (PGH2), have been identified as substrates for these enzymes.

For instance, the stable PGH2 analog U46619 (9,11-dideoxy-11a,9a-epoxy-methanoprostaglandin F2α) is hydroxylated by human CYP4A11. frontiersin.org Further detailed studies using recombinant enzymes have pinpointed specific isoforms and their metabolic products. The novel human enzyme CYP4F8, found in seminal vesicles, oxygenates PGH1 and PGH2 into 19-hydroxy metabolites. diva-portal.org A related ovine enzyme, CYP4F21, was found to metabolize stable PGH2 analogs like U46619 into their 20-hydroxy metabolites. diva-portal.org This demonstrates a specific pathway for the metabolic processing of these otherwise stable prostaglandin analogs.

The table below summarizes the key CYP enzymes involved in the metabolism of prostaglandin analogs based on preclinical research findings.

| Prostaglandin Analog/Precursor | Metabolizing CYP Enzyme | Metabolic Reaction | Finding Source |

| PGH2 Analogs (U44069, U46619, U51605) | Human CYP4A11 | Hydroxylation | frontiersin.org |

| PGH1, PGH2 | Human CYP4F8 | 19-hydroxylation | diva-portal.org |

| PGH2 Analogs (U44069, U46619, U51605) | Ovine CYP4F21 | 20-hydroxylation | diva-portal.org |

| Prostaglandins (PGE1, PGE2, PGF2, etc.) | CYP4A family | ω- and (ω-1)-hydroxylation | frontiersin.org |

These findings highlight that even chemically stabilized analogs can be recognized and processed by specific CYP isoforms, representing a key route of metabolic clearance and potential modulation of their biological activity.

Interaction with Other Drug-Metabolizing Enzymes and Transporters

A prominent example is found in the ophthalmic use of prostaglandin analogs for glaucoma treatment. Many of these drugs are administered as prodrugs, such as latanoprost, which is an isopropyl ester. reviewofoptometry.com On the ocular surface, these prodrugs are hydrolyzed by native esterase enzymes into their biologically active free acid forms. reviewofoptometry.com This enzymatic activation is a prerequisite for their therapeutic effect.

Furthermore, a key mechanism by which prostaglandin F2α analogs lower intraocular pressure is by remodeling the extracellular matrix (ECM) in the uveoscleral outflow pathway. entokey.comnih.gov This remodeling is achieved by modulating the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases. entokey.comnih.gov Studies in human trabecular meshwork and ciliary body smooth muscle cells have shown that analogs like latanoprost, bimatoprost, and unoprostone (B1682063) increase the expression and activity of several MMPs, including MMP-1, MMP-3, and MMP-9. nih.gov This upregulation of MMP activity leads to the degradation of ECM components like collagen, which in turn increases the outflow of aqueous humor and reduces pressure. entokey.comnih.gov

The table below details the observed effects of different prostaglandin analogs on the activity of MMPs in ocular tissue models.

| Prostaglandin Analog | Target Tissue Model | Effect on MMPs | Finding Source |

| Bimatoprost (free acid) | Human Trabecular Meshwork | Increased pro-MMP-1, pro-MMP-9 | nih.gov |

| Latanoprost (free acid) | Human Trabecular Meshwork | Increased pro-MMP-1, pro-MMP-9 | nih.gov |

| Unoprostone (free acid) | Human Trabecular Meshwork | Increased pro-MMP-1, pro-MMP-9 | nih.gov |

| Latanoprost | Ciliary Body Smooth Muscle Cells | Increased MMP-1, -3, -12, -17, -24 mRNA | nih.gov |

These interactions with hydrolytic and proteolytic enzymes demonstrate a broader scope of enzyme-mediated effects that are central to the pharmacology of prostaglandin analogs.

Implications of Enzyme Modulation on Biological Activity in Preclinical Settings

The interplay between prostaglandin analogs and metabolic enzymes can have significant consequences for biological activity in preclinical models. This can manifest as the generation of active metabolites, the alteration of physiological responses through feedback loops, or the direct enzymatic mediation of a drug's primary therapeutic action.

The metabolism of arachidonic acid by CYP4A enzymes produces 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor. nih.gov In preclinical models of endotoxemia, it has been shown that prostaglandins can inhibit CYP4A activity. nih.gov This inhibition leads to reduced 20-HETE synthesis and contributes to hypotension. nih.gov This demonstrates that prostaglandin analogs can modulate vascular tone by influencing the enzymatic activity of CYP pathways that produce other vasoactive lipids. Furthermore, a feedback mechanism exists where the enzyme cyclooxygenase-2 (COX-2) can metabolize 20-HETE into vasodilator prostaglandin analogs, thereby acting as a brake on the vasoconstrictor effects of 20-HETE. nih.gov This complex interplay illustrates how enzyme modulation by prostaglandins can fine-tune physiological responses.

In the context of ophthalmology, the modulation of MMP activity by prostaglandin analogs is directly linked to their therapeutic effect. The increased activity of MMPs reduces the extracellular matrix in the ciliary muscle, which enhances the outflow of aqueous humor and leads to the clinically desired reduction in intraocular pressure. nih.gov

Biological Activity and Mechanistic Studies in Preclinical Experimental Models

In Vitro Pharmacological Characterization Using Cellular and Tissue Models

Modulation of Platelet Aggregation in Isolated Systems

9-O-methanoprostaglandin I, also known as isocarbacyclin (B1236256) and its various ester prodrugs, is a chemically stable prostacyclin (PGI2) analog that demonstrates potent anti-platelet aggregation activity in in vitro settings. knu.edu.af Its mechanism of action is primarily through the activation of the prostacyclin (IP) receptor on platelets, which leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP interferes with the signaling pathways required for platelet activation and aggregation.

Studies have consistently shown that this compound and its derivatives are effective inhibitors of platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) and collagen. ncats.ionih.gov The free acid form, TEI-7165, dose-dependently inhibits ADP-induced platelet aggregation in both human and rabbit platelets. ncats.io Similarly, its methyl ester prodrug, TEI-9090 (clinprost), also exhibits a potent inhibitory effect, which increases over time as it is hydrolyzed to its active acid form. ncats.io

The inhibitory potency of these compounds has been quantified in several studies. For instance, a stable analog, KP-10614, was found to be a highly potent inhibitor of ADP-induced human platelet aggregation with a half-maximal inhibitory concentration (IC50) of 1 nM. ncats.io The free acid form, TEI-7165, showed IC50 values of 2.78 ng/ml and 6.46 ng/ml against ADP-induced aggregation in human and rabbit platelets, respectively. ncats.io These findings underscore the significant potential of this compound as an inhibitor of platelet function.

Table 1: Inhibitory Effects of this compound Analogs on Platelet Aggregation

| Compound | Species | Agonist | IC50 Value |

|---|---|---|---|

| KP-10614 | Human | ADP | 1 nM |

| TEI-7165 (Isocarbacyclin) | Human | ADP | 2.78 ng/ml |

| TEI-7165 (Isocarbacyclin) | Rabbit | ADP | 6.46 ng/ml |

| TEI-9090 (Isocarbacyclin methyl ester) | Human | ADP | 22.90 ng/ml |

| TEI-9090 (Isocarbacyclin methyl ester) | Rabbit | ADP | 25.00 ng/ml |

Effects on Vascular Smooth Muscle Cell Tone and Contractility

As a prostacyclin analog, this compound exerts significant effects on the tone and contractility of vascular smooth muscle cells, primarily causing vasodilation. knu.edu.afresearchgate.net This action is also mediated through the IP receptor, leading to increased cAMP in smooth muscle cells, which in turn activates protein kinase A. This cascade results in the phosphorylation of proteins that regulate intracellular calcium levels and the contractile apparatus, ultimately leading to smooth muscle relaxation and vasodilation.

In vitro studies using isolated arterial preparations have confirmed the vasorelaxant properties of isocarbacyclin (TEI-7165). In monkey isolated cerebral and peripheral arteries, TEI-7165 elicited dose-dependent relaxation. The potency of this effect varied across different vascular beds, with the mesenteric artery showing the highest sensitivity. researchgate.net The vasodilation induced by these analogs is generally independent of the endothelium, indicating a direct effect on the smooth muscle cells. researchgate.net

Table 2: Vasorelaxant Effects of Isocarbacyclin (TEI-7165) in Monkey Isolated Arteries

| Arterial Preparation | Potency Order (Relaxation) | Negative Log of EC50 (pD2) |

|---|---|---|

| Mesenteric Artery | 1 | 7.6 ± 0.3 |

| Renal Artery | 2 | N/A |

| Cerebral Artery | 3 | 6.4 ± 0.3 |

| Coronary Artery | 4 | N/A |

| Popliteal Artery | 5 | N/A |

Evaluation in Other Relevant Cell-Based Systems (e.g., gastric epithelial cells)

The biological activities of this compound extend to other cell types, notably gastric epithelial cells, where it exhibits cytoprotective effects. Prostaglandins (B1171923), in general, are known to play a crucial role in maintaining the integrity of the gastric mucosa. vin.comresearchgate.net They achieve this through several mechanisms, including the inhibition of gastric acid secretion and the stimulation of mucus and bicarbonate secretion, which form a protective barrier against the corrosive gastric environment. ncats.iovin.comresearchgate.net

As a stable prostacyclin analog, isocarbacyclin and its derivatives are expected to share these gastroprotective properties. Indeed, prostacyclin analogs like clinprost (B1238773) (isocarbacyclin methyl ester) have been noted for their ability to inhibit gastric acid secretion. ncats.io Furthermore, studies on other prostaglandins, such as PGE2, have demonstrated that they stimulate mucus secretion from gastric epithelial cells, an effect mediated through the EP4 receptor. nih.gov Given that this compound acts via prostanoid receptors, it is highly probable that it contributes to gastric mucosal protection through similar mechanisms involving direct actions on gastric epithelial cells to enhance protective secretions. nih.gov

Ex Vivo and In Vivo Preclinical Models for Functional Assessment

Microvascular Perfusion and Thrombosis Models (e.g., hamster cheek pouch model)

The hamster cheek pouch model is a well-established in vivo system for studying microvascular perfusion and thrombosis. frontiersin.orgnih.gov This model allows for the direct visualization of the microcirculation, making it ideal for assessing the effects of anti-thrombotic and vasoactive compounds in real-time.

Studies utilizing this model have provided evidence for the anti-thrombotic effects of this compound analogs. For example, clinprost (isocarbacyclin methyl ester, TEI-9090) has been shown to cause the disaggregation of existing thrombi and to decrease the growth rate of newly formed platelet thrombi in the venules of the hamster cheek pouch microcirculation following ADP-induced stimulation. knu.edu.af This demonstrates the compound's ability to not only prevent thrombus formation but also to resolve existing thrombi in an in vivo setting. These effects are a direct consequence of its potent anti-platelet and vasodilatory activities observed in vitro.

Models for Studying Vascular Reactivity and Hemodynamic Effects

The in vivo effects of this compound on vascular reactivity and hemodynamics have been investigated in various preclinical animal models, including rats and dogs. nih.govmdpi.comfrontiersin.org As a potent vasodilator, a primary hemodynamic effect of prostacyclin and its analogs is a reduction in blood pressure. knu.edu.af

Non-Clinical Efficacy Studies in Defined Animal Models (excluding human trials)

Non-clinical efficacy studies have been crucial in characterizing the pharmacological profile of 9-O-methanoprostaglandin I1 and its derivatives. These investigations have been conducted in various animal species, providing foundational data on the compound's potential therapeutic applications.

Anti-Platelet Aggregation Activity

A significant area of research has been the anti-platelet effect of isocarbacyclin and its analogs. Studies have demonstrated potent, dose-dependent inhibition of platelet aggregation in different species.

In one study, the anti-platelet effects of isocarbacyclin methyl ester (TEI-9090) and its active free acid form (TEI-7165) were compared to Prostaglandin (B15479496) I2 (PGI2) and Prostaglandin E1 (PGE1). The compounds dose-dependently inhibited platelet aggregation induced by ADP in both rabbit and human platelets in vitro. nih.gov The inhibitory concentration (IC50) values highlight the potency of these compounds. Notably, the aggregation inhibitory effect of TEI-9090 increased with incubation time, eventually reaching a level of potency similar to its active metabolite, TEI-7165. nih.gov In contrast, the effect of PGI2 decreased over time. nih.gov

Further studies comparing Prostaglandin I3 (PGI3) with PGI2 on rabbit platelets found that PGI3 was less potent in inhibiting platelet aggregation, suggesting that prostacyclin receptors in rabbits may differ pharmacologically from those in humans. researchgate.net Isocarbacyclin has also been used in ex vivo studies in rabbits, where a formulation incorporated into lipid microspheres (TTC-909) demonstrated significant anti-platelet effects. researchgate.net

| Compound | Animal Model (Platelets) | IC50 (ng/ml) |

|---|---|---|

| TEI-9090 (Isocarbacyclin methyl ester) | Rabbit | 25.00 |

| TEI-7165 (Isocarbacyclin active form) | Rabbit | 6.46 |

| Prostaglandin I2 (PGI2) | Rabbit | 3.34 |

| Prostaglandin E1 (PGE1) | Rabbit | 8.32 |

Vasodilator Effects

The vasodilator properties of isocarbacyclin have been evaluated in various animal models, demonstrating its potential for improving blood flow.

In isolated, pressurized rabbit spinal arterioles, isocarbacyclin produced concentration-dependent vasodilation. jst.go.jp This effect suggests a direct action on the vascular smooth muscle. Further studies using a lipid microsphere formulation of isocarbacyclin methyl ester (TTC-909) showed vasorelaxant effects on isolated canine arteries. jst.go.jp The compound has also been utilized as a reference vasodilator in studies investigating flow-induced vasodilation in rat skeletal muscle arterioles. physiology.org

Neuroprotective Effects in Cerebral Ischemia Models

The therapeutic potential of isocarbacyclin has been explored in models of stroke. In a study involving stroke-prone spontaneously hypertensive rats, a formulation of isocarbacyclin methyl ester in lipid microspheres (TTC-909) was investigated for its effect on cerebral infarction following permanent occlusion of the middle cerebral artery (MCA). jst.go.jp The results indicated that TTC-909 inhibited the development of cerebral infarction. jst.go.jp This neuroprotective effect is thought to be mediated by improvements in cerebral blood flow and direct protection against neuronal damage. jst.go.jp These findings point to the compound's potential utility in treating ischemic stroke. jst.go.jpresearchgate.net

| Compound/Formulation | Animal Model | Study Focus | Observed Effect | Reference |

|---|---|---|---|---|

| Isocarbacyclin | Rabbit | Vasodilation of spinal arterioles | Concentration-dependent vasodilation | jst.go.jp |

| TTC-909 (Isocarbacyclin methyl ester in lipid microspheres) | Dog | Vasodilation of isolated arteries | Vasorelaxant effect | jst.go.jp |

| TTC-909 (Isocarbacyclin methyl ester in lipid microspheres) | Rat (SHRSP) | Cerebral infarction (MCA occlusion) | Inhibited cerebral infarction | jst.go.jp |

Structure Activity Relationship Sar and Computational Studies of 9 O Methanoprostaglandin I

Elucidation of Essential Pharmacophoric Elements for Biological Activity

The biological activity of prostacyclin analogs is dictated by a set of essential steric and electronic features, known as a pharmacophore, that enables optimal interaction with the IP receptor. Studies on PGI2 and a range of synthetic mimetics have identified several key pharmacophoric elements that are present in 9-O-methanoprostaglandin I nih.govnih.gov.

The fundamental structure of prostanoids consists of a core ring system with two side chains, termed the alpha (α) and omega (ω) chains youtube.com. The essential pharmacophoric features for IP receptor agonism are:

A Carboxylic Acid Group: The terminal carboxylic acid on the α-chain is a critical feature. It typically forms a salt bridge with a positively charged residue, such as an arginine, deep within the ligand-binding pocket of the receptor. This ionic interaction is a primary anchoring point for the ligand nih.gov.

Core Ring Structure: The central ring system, which in this compound is a bicyclic carbacyclin structure, correctly orients the two side chains. The rigidity of this methano-bridged system helps to lock the molecule in a conformation favorable for receptor binding, contributing to its high potency researchgate.net.

Specific Side-Chain Hydroxyl Groups: A hydroxyl group at the C15 position on the ω-chain is a crucial hydrogen-bonding component. This group acts as a hydrogen bond donor, interacting with specific residues in the receptor to stabilize the ligand-receptor complex nih.gov.

Recent high-resolution cryogenic electron microscopy (cryo-EM) structures of the human IP receptor complexed with agonists like treprostinil have provided a detailed view of the binding pocket, confirming the importance of these pharmacophoric elements and identifying the specific amino acid residues involved in the interaction nih.govebi.ac.uk.

Impact of Stereochemistry and Conformational Preferences on Receptor Binding and Efficacy

The interaction between a ligand and its receptor is a highly specific three-dimensional process, making stereochemistry a critical determinant of biological activity wikipedia.org. Prostaglandins (B1171923) are characterized by multiple chiral centers, and their biological activity is highly dependent on the specific configuration at each of these centers nih.gov.

For this compound, the precise spatial arrangement of its functional groups, dictated by its stereochemistry, is essential for achieving a high-affinity fit within the IP receptor's binding pocket. Only one enantiomer of a chiral drug typically exhibits the desired therapeutic activity, as seen with many other compounds where the "distomer" (inactive enantiomer) may be inactive or contribute to off-target effects wikipedia.org.

The conformational preference of this compound also plays a significant role. The introduction of the 9-O-methano bridge creates a more rigid carbocyclic structure compared to the more flexible tetrahydrofuran ring of native PGI2. This conformational constraint pre-organizes the molecule into a shape that is highly complementary to the active state of the IP receptor binding site. This reduction in the entropic penalty upon binding is a common strategy in drug design to enhance potency. The defined conformation ensures that the key pharmacophoric elements—the carboxylic acid, the C15-hydroxyl group, and the aliphatic chains—are presented to their respective interaction points within the receptor in an optimal orientation, leading to high binding affinity and robust receptor activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical equations that correlate the chemical structure of a series of compounds with their biological activity mdpi.com. For a series of analogs based on the this compound scaffold, a QSAR study would aim to build a predictive model to guide the synthesis of new molecules with enhanced potency or selectivity researchgate.net.

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of this compound analogs with a range of measured biological activities (e.g., binding affinity Ki or functional potency EC50 at the IP receptor) would be compiled. This set is divided into a "training set" for model generation and a "test set" for validation mdpi.com.

Molecular Modeling and Alignment: The three-dimensional structures of all compounds in the series are generated and aligned based on a common scaffold or a presumed bioactive conformation.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can include steric fields (related to shape), electrostatic fields (related to charge distribution), hydrophobicity, and hydrogen bond donor/acceptor fields.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation linking the descriptors to the biological activity. A robust QSAR model is one that not only fits the training set well (high R² value) but also accurately predicts the activity of the test set compounds (high Q² value) mdpi.com.

The resulting QSAR model can be visualized as contour maps, which highlight regions around the molecule where modifications are predicted to increase or decrease activity. For example, a map might indicate that adding a bulky, hydrophobic group at a specific position on the ω-chain would enhance binding, guiding the rational design of the next generation of analogs.

Rational Design of Analogs Based on SAR Insights

Rational drug design utilizes the structural information of the biological target and its ligands to create new, more effective compounds nih.govmdpi.commdpi.com. The development of analogs of this compound is guided by SAR insights and powerful computational tools.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.gov. This technique is instrumental in the rational design of this compound analogs. Using the high-resolution cryo-EM structure of the human IP receptor, researchers can dock virtual libraries of novel analog structures into the binding site nih.govebi.ac.uk.

The process involves:

Receptor and Ligand Preparation: Preparing the 3D structures of the IP receptor and the potential ligand (e.g., a designed analog of this compound).

Docking Simulation: An algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy. Poses with the most favorable (lowest) scores are predicted to be the most stable and likely binding modes.

Docking studies allow for the rapid in silico screening of ideas, helping to prioritize which novel analogs to synthesize. For example, chemists can virtually modify the ω-chain of this compound and use docking to predict whether the modification will improve interactions with hydrophobic residues in the binding pocket, thus potentially increasing affinity.

Prior to the availability of experimental structures, the 3D structure of the IP receptor was often predicted using homology modeling. This technique constructs an atomic-resolution model of a "target" protein based on the known experimental structure of a related homologous protein, such as bovine rhodopsin nih.govresearchgate.net. While these models were foundational, the recent publication of high-resolution cryo-EM structures of the activated human IP-Gs complex has revolutionized the structural understanding of this receptor nih.govebi.ac.uk.

These experimental structures allow for a precise analysis of receptor-ligand interactions at an atomic level. By examining the co-crystal structures of the IP receptor with agonists like treprostinil and MRE-269, researchers have identified the key amino acid residues that form the binding pocket and interact directly with the ligands nih.gov. This information is directly applicable to understanding the binding of this compound.

The analysis reveals a network of interactions, including ionic bonds, hydrogen bonds, and hydrophobic contacts, that stabilize the agonist in the binding site and trigger the conformational change required for receptor activation. This detailed structural map provides a blueprint for designing new analogs with improved properties. For instance, an analog could be designed to form an additional hydrogen bond with a specific residue in the pocket, thereby increasing its binding affinity and potency.

Table 1: Key Amino Acid Residues in the Human Prostacyclin (IP) Receptor Binding Pocket Involved in Agonist Interaction Data derived from cryo-EM structures of the IP receptor in complex with agonists treprostinil and MRE-269 nih.gov.

| Interacting Residue | Transmembrane Helix (TM) | Type of Interaction with Agonist | Putative Role in Binding this compound |

| Arg279 | TM7 | Ionic Bond / Salt Bridge | Anchors the terminal carboxylate of the α-chain. |

| Ser40 | TM1 | Hydrogen Bond | Interacts with the agonist's core structure. |

| Tyr313 | TM7 | Hydrogen Bond | Interacts with the C15-hydroxyl group of the ω-chain. |

| Phe183 | Extracellular Loop 2 | Hydrophobic | Forms part of the binding pocket for the ω-chain. |

| Phe95 | TM3 | Hydrophobic | Interacts with the aliphatic α-chain. |

| Trp275 | TM7 | Hydrophobic | Contributes to the hydrophobic pocket for the ω-chain. |

| Asn309 | TM7 | Polar Interaction | Stabilizes the binding of the ω-chain hydroxyl group. |

Metabolism and Biotransformation Pathways in Biological Systems

Identification of Primary Metabolites through In Vitro and Ex Vivo Incubation Systems

Based on the metabolic pathways of prostacyclin and its analogs, the primary metabolites of 9-O-methanoprostaglandin I are anticipated to be formed through three major enzymatic processes: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) mediated oxidation, β-oxidation of the carboxylic acid side chain, and ω-oxidation of the alkyl side chain.

In vitro and ex vivo studies using liver and lung homogenates or microsomal fractions have been instrumental in identifying the metabolites of various prostaglandins (B1171923). For instance, the metabolism of the stable prostacyclin analog iloprost (B1671730) has been shown to occur via β-oxidation, leading to the formation of dinor- and tetranor-iloprost. nih.govnih.gov Similarly, studies with prostaglandin (B15479496) E1 and F2α have identified chain-shortened dinor-metabolites as products of peroxisomal β-oxidation. nih.gov

The initial and most significant metabolic step for many prostaglandins is the oxidation of the 15-hydroxyl group. nih.govresearchgate.net This reaction converts the parent compound into a 15-keto metabolite, which typically exhibits greatly reduced biological activity. tandfonline.com Subsequent reduction of the 13,14-double bond can also occur.

Omega-oxidation, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group at the terminal (ω) or penultimate (ω-1) carbon of the lower side chain. wikipedia.orgnih.gov This is then followed by further oxidation to a carboxylic acid.

Based on these established pathways, the expected primary metabolites of this compound are detailed in the table below.

| Potential Metabolite | Metabolic Pathway | Evidence from Analogous Compounds |

| 15-keto-9-O-methanoprostaglandin I | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Key inactivation step for prostacyclin and other prostaglandins. nih.govresearchgate.net |

| 13,14-dihydro-15-keto-9-O-methanoprostaglandin I | 15-PGDH followed by 13,14-reductase | Common metabolic transformation for prostaglandins. |

| Dinor-9-O-methanoprostaglandin I | β-oxidation | Observed in the metabolism of iloprost and other prostaglandins. nih.govnih.gov |

| Tetranor-9-O-methanoprostaglandin I | β-oxidation | Major metabolite of iloprost, found to be pharmacologically inactive. nih.govdrugbank.com |

| ω-hydroxy-9-O-methanoprostaglandin I | ω-oxidation | A known pathway for various prostaglandins, mediated by cytochrome P450. wikipedia.orgnih.gov |

| ω-carboxy-9-O-methanoprostaglandin I | ω-oxidation followed by dehydrogenases | Further oxidation product of the ω-hydroxy metabolite. wikipedia.org |

Characterization of Metabolic Enzymes and Pathways Involved in this compound Degradation

The degradation of this compound is presumed to be carried out by a series of enzymes that are well-characterized for their role in the metabolism of other prostaglandins.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This is the principal enzyme responsible for the biological inactivation of most prostaglandins. researchgate.nettandfonline.com It catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, a critical step that dramatically reduces the compound's biological activity. nih.gov 15-PGDH is widely distributed in various tissues, with high concentrations found in the lungs, kidneys, and liver. nih.gov

β-Oxidation Enzymes: The shortening of the carboxylic acid side chain occurs via the β-oxidation pathway, which is a fundamental process for fatty acid metabolism. This can take place in both mitochondria and peroxisomes. nih.govwikipedia.org The process involves a series of enzymatic reactions that sequentially remove two-carbon units from the carboxyl end of the side chain. The stability of prostacyclin analogs can be influenced by modifications to this side chain; for example, the synthetic analog cicaprost (B119636) is resistant to β-oxidation. nih.gov

ω-Oxidation Enzymes (Cytochrome P450): The oxidation of the terminal end of the lower side chain is primarily mediated by enzymes of the cytochrome P450 superfamily. wikipedia.orgnih.gov These monooxygenases introduce a hydroxyl group at the ω or ω-1 position, which can then be further oxidized by alcohol and aldehyde dehydrogenases to form a dicarboxylic acid. wikipedia.org

The table below summarizes the key enzymes and their roles in the degradation of prostaglandins, which are likely applicable to this compound.

| Enzyme/Enzyme System | Metabolic Pathway | Function |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | 15-Hydroxyl Oxidation | Catalyzes the conversion of the 15-hydroxyl group to a 15-keto group, leading to inactivation. researchgate.nettandfonline.com |

| Acyl-CoA Synthetase | β-oxidation (activation) | Activates the carboxylic acid side chain for subsequent oxidation. nih.gov |

| Acyl-CoA Oxidase/Dehydrogenase | β-oxidation | Catalyzes the first step of β-oxidation in peroxisomes and mitochondria, respectively. nih.govwikipedia.org |

| Enoyl-CoA Hydratase | β-oxidation | Catalyzes the hydration of the double bond formed in the first step. wikipedia.org |

| Hydroxyacyl-CoA Dehydrogenase | β-oxidation | Catalyzes the oxidation of the hydroxyl group to a keto group. wikipedia.org |

| Thiolase | β-oxidation | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. wikipedia.org |

| Cytochrome P450 Monooxygenases | ω-oxidation | Catalyze the hydroxylation of the terminal or penultimate carbon of the alkyl side chain. wikipedia.orgnih.gov |

| Alcohol Dehydrogenase | ω-oxidation | Oxidizes the newly formed hydroxyl group to an aldehyde. wikipedia.org |

| Aldehyde Dehydrogenase | ω-oxidation | Oxidizes the aldehyde to a carboxylic acid. wikipedia.org |

Role of Metabolites in Contributing to or Modifying Biological Activity

In general, the metabolism of prostaglandins serves as a mechanism of inactivation. The initial oxidation by 15-PGDH to the 15-keto form is a critical deactivating step, as the 15-hydroxyl group is essential for high-affinity binding to prostaglandin receptors and subsequent biological activity. nih.gov Further degradation through β- and ω-oxidation typically results in metabolites with significantly reduced or no pharmacological activity. For example, the major metabolite of iloprost, tetranor-iloprost, is considered to be pharmacologically inactive. drugbank.com

Therefore, while the primary metabolic pathways for this compound are expected to be inactivating, a comprehensive evaluation of the biological activity of its potential metabolites would be necessary to fully understand its pharmacological profile. The activity of any formed metabolites would depend on their ability to interact with prostaglandin receptors. mdpi.com

Advanced Analytical Methodologies for Research on 9 O Methanoprostaglandin I

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the analysis of 9-O-methanoprostaglandin I, enabling its separation from a complex mixture of related compounds and matrix components. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) depends on the specific requirements of the analysis, such as sample throughput and the need for high-resolution separation.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of prostaglandins (B1171923), including this compound. nih.gov The separation is typically achieved on reversed-phase columns, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid to improve peak shape and ionization efficiency. nih.gov

A variety of detection methods can be coupled with HPLC for the analysis of this compound. Ultraviolet (UV) detection is a common and accessible method, though it may lack the sensitivity and specificity required for trace-level analysis in biological samples. nih.gov More advanced detectors, such as diode-array detectors (DAD), provide spectral information that can aid in peak identification. For highly sensitive and specific detection, coupling HPLC with mass spectrometry is the preferred approach.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm), DAD, or Mass Spectrometry |

| Injection Volume | 10-20 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures than conventional HPLC systems. nih.gov This results in significantly improved resolution, faster analysis times, and increased sensitivity. nih.gov For the analysis of this compound, especially in complex biological samples where it may be present at low concentrations and co-elute with other structurally similar lipids, UHPLC offers a distinct advantage. researchgate.net The enhanced peak capacity of UHPLC allows for better separation of isomers and closely related compounds, leading to more accurate quantification. nih.gov

| Feature | HPLC | UHPLC |

|---|---|---|

| Particle Size | 3-5 µm | <2 µm |

| Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing detailed structural information and enabling highly sensitive and specific quantification. When coupled with liquid or gas chromatography, MS-based methods are the gold standard for prostaglandin research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and powerful technique for the quantitative analysis of prostaglandins in biological matrices such as plasma, urine, and tissue homogenates. researchgate.netnih.govresearchgate.net This method involves the separation of the analyte by LC, followed by its ionization (typically using electrospray ionization, ESI) and subsequent detection by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for this compound and its internal standard. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements. nih.govmdpi.comnih.gov This capability is particularly valuable for the identification of unknown metabolites of this compound and for distinguishing it from isobaric interferences in complex samples. mdpi.com

| Parameter | LC-MS/MS | LC-HRMS |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

| Scan Type | Multiple Reaction Monitoring (MRM) | Full Scan with High Mass Accuracy |

| Precursor Ion | [M-H]⁻ of this compound | Accurate mass of [M-H]⁻ |

| Product Ions | Specific fragment ions | Accurate mass of fragment ions |

| Application | Targeted Quantification | Untargeted Screening, Metabolite ID |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be employed for the analysis of prostaglandins, although it requires a derivatization step to increase the volatility and thermal stability of the analyte. mdpi.com For this compound, this would typically involve esterification of the carboxylic acid group and silylation of any hydroxyl groups. While LC-MS/MS is generally preferred due to its simpler sample preparation, GC-MS/MS can offer excellent sensitivity and chromatographic resolution. nih.gov The choice between LC-MS/MS and GC-MS/MS often depends on the specific analytical challenge and the available instrumentation. mdpi.com

Method Development and Validation for Reproducible Research Data

The development and validation of analytical methods are critical for ensuring the generation of reliable and reproducible data in studies involving this compound. uab.edumdpi.comdntb.gov.ua Method validation is performed according to established guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. mdpi.comnih.govresearchgate.net

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The range over which the instrument response is directly proportional to the concentration of the analyte. mdpi.com

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Recovery: The efficiency of the sample extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |

| Precision (Coefficient of Variation, CV) | ≤ 15% (≤ 20% at LOQ) |

| Recovery | Consistent, precise, and reproducible |

By employing these advanced analytical methodologies and adhering to rigorous method validation protocols, researchers can obtain high-quality data on the levels and disposition of this compound, which is essential for advancing our understanding of its biological significance.

Ensuring Selectivity, Accuracy, and Precision in Experimental Measurements

The reliable quantification of this compound in biological matrices necessitates the development and validation of highly selective, accurate, and precise analytical methods. Given its structural similarity to endogenous prostaglandins and other analogs, achieving confident measurements requires careful optimization of chromatographic and detection parameters.

Chromatographic Selectivity:

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental techniques for the separation of this compound from potentially interfering substances. The choice of stationary phase and mobile phase composition is critical for achieving the desired selectivity. Reversed-phase columns, such as C18, are commonly employed for the analysis of prostaglandins and their analogs. Gradient elution, with mobile phases typically consisting of an aqueous component with a pH modifier (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol), allows for the effective separation of compounds with varying polarities.

To enhance selectivity, especially when dealing with isomeric compounds, chiral chromatography can be employed. Chiral stationary phases (CSPs) can differentiate between enantiomers, which is crucial if the biological activity of this compound is stereospecific.

Mass Spectrometric Detection:

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying this compound due to its high selectivity and sensitivity. nih.gov By using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for the analyte and its internal standard are monitored. This minimizes the impact of matrix effects and co-eluting compounds that may have the same mass-to-charge ratio as the parent ion but produce different fragment ions. The selection of unique ion transitions is a critical step in method development to ensure the specificity of the assay.

Method Validation for Accuracy and Precision:

To guarantee the reliability of experimental data, analytical methods must be rigorously validated according to international guidelines. Key validation parameters include:

Accuracy: This is determined by measuring the agreement between the experimentally determined concentration and the true concentration of the analyte in a sample. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of recovery.

Precision: This evaluates the closeness of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Linearity and Range: The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The use of a stable isotope-labeled internal standard (SIL-IS) that is structurally analogous to this compound is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby improving the accuracy and precision of the quantification.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) | To ensure the measured value is close to the true value. |

| Precision (CV/RSD) | ≤15% (≤20% at the LLOQ) | To ensure the method is reproducible. |

| Linearity (Correlation Coefficient, r²) | ≥0.99 | To demonstrate a proportional relationship between response and concentration. |

| Selectivity | No significant interference at the retention time of the analyte and IS. | To ensure the method is measuring only the intended analyte. |

Advanced Sample Preparation Techniques for Enhanced Detection

The low endogenous concentrations of prostaglandin analogs in complex biological matrices such as plasma, urine, and tissue homogenates necessitate efficient sample preparation techniques to remove interfering substances and concentrate the analyte of interest prior to analysis.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a widely used technique for the purification and concentration of prostaglandins and their analogs from biological samples. nih.gov The choice of the sorbent material is crucial and depends on the physicochemical properties of this compound.

Reversed-Phase SPE: Sorbents like C18 or polymeric materials are commonly used. The sample is loaded under aqueous conditions, and after washing away polar interferences, the analyte is eluted with an organic solvent.

Ion-Exchange SPE: If this compound possesses an ionizable functional group, ion-exchange SPE can provide a high degree of selectivity. Anion-exchange sorbents can be used to retain the carboxylic acid group present in many prostaglandins.

The optimization of SPE involves selecting the appropriate sorbent, conditioning, loading, washing, and elution steps to maximize the recovery of this compound while minimizing the co-extraction of matrix components that can cause ion suppression in mass spectrometry.

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is another effective technique for the isolation of prostaglandin analogs from aqueous biological samples. It relies on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is critical and is based on the polarity of this compound. The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

| Technique | Principle | Advantages | Considerations |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | High recovery, good reproducibility, potential for automation. | Method development can be time-consuming. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Effective for removing salts and highly polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |

Derivatization:

While LC-MS/MS often allows for the direct analysis of many compounds, derivatization can be employed to improve the chromatographic properties and/or detection sensitivity of this compound. For instance, esterification of the carboxylic acid group can enhance its volatility for gas chromatography-mass spectrometry (GC-MS) analysis, although LC-MS/MS is more commonly used for eicosanoids. Derivatization can also be used to introduce a readily ionizable group to improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel 9-O-methanoprostaglandin I Analogs as Molecular Probes

A significant challenge in prostanoid research is elucidating the precise interactions between ligands and their cognate G-protein-coupled receptors. nih.gov The development of novel analogs of this compound designed as molecular probes would be a pivotal step forward. These probes could be engineered with specific tags, such as fluorescent markers or biotin, to facilitate detailed investigation of receptor binding, trafficking, and signaling pathways. nih.gov

The synthesis of such probes would allow for advanced imaging studies to visualize the distribution of prostacyclin (IP) receptors in various tissues and cell types in a preclinical setting. Furthermore, these tools would be invaluable for in vitro assays aimed at characterizing the binding kinetics and pharmacology of this compound and its derivatives at different prostanoid receptors. nih.gov For instance, the molecular design of a stable biochemical probe for prostacyclin led to the discovery of a novel PGI2 receptor in the central nervous system, highlighting the power of this approach. researchgate.net By creating analogs with tailored properties, researchers can dissect the structure-activity relationships that govern the compound's biological effects.

Table 1: Potential Molecular Probes Based on this compound

| Probe Type | Potential Application | Research Benefit |

|---|---|---|

| Fluorescently-Labeled Analog | Real-time imaging of IP receptor localization and trafficking in live cells. | Understanding of receptor dynamics in response to agonist binding. |

| Biotinylated Analog | Affinity purification of IP receptors and associated proteins. | Identification of novel interacting proteins and signaling complexes. |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) to Elucidate Comprehensive Mechanisms

To gain a holistic understanding of the biological impact of this compound, future research should integrate multi-omics approaches. frontiersin.org This involves the simultaneous analysis of the genome, proteome, and metabolome of cells or tissues upon treatment with the compound. Such an approach can reveal the intricate network of molecular changes induced by this compound, moving beyond a single receptor or pathway. nih.govnih.gov

Transcriptomics can identify genes whose expression is altered, providing insights into the downstream signaling cascades. researchgate.net Proteomics can reveal changes in protein expression and post-translational modifications, offering a functional snapshot of the cellular response. thermofisher.com Metabolomics, the study of small molecule metabolites, can delineate the metabolic pathways affected by this compound. rsc.orgnih.gov The integration of these datasets can provide a comprehensive picture of the compound's mechanism of action and potentially identify novel biomarkers of its activity. frontiersin.orgnih.gov

Table 2: Multi-Omics Approaches for Mechanistic Elucidation

| Omics Discipline | Key Data Generated | Potential Insights for this compound |

|---|---|---|

| Genomics/Transcriptomics | Gene expression profiles (mRNA, non-coding RNA) | Identification of downstream gene targets and regulatory networks. |

| Proteomics | Protein abundance, post-translational modifications, protein-protein interactions | Understanding of functional changes in cellular machinery and signaling pathways. |

| Metabolomics | Profiles of endogenous small molecules (lipids, amino acids, etc.) | Elucidation of metabolic reprogramming and pathway modulation. |

Exploration of New Preclinical Research Applications for Prostanoid Analogs

The therapeutic applications of prostacyclin analogs have historically been focused on cardiovascular conditions like pulmonary arterial hypertension. nih.govnih.govmedscape.com However, the widespread expression of the IP receptor suggests that this compound and similar compounds may have utility in a broader range of diseases. Future preclinical research should explore these novel applications.

Emerging evidence points to the involvement of prostanoids in diverse pathophysiological processes, including inflammation, fibrosis, and cellular proliferation. openpr.com For instance, prostanoid analogs are being investigated for their potential in treating systemic sclerosis. openpr.com There is also growing interest in the role of prostaglandin (B15479496) signaling in the central nervous system and its potential modulation for neuroprotective effects. researchgate.net Preclinical studies could investigate the efficacy of this compound in models of these and other conditions, such as kidney disease or certain types of cancer. rsc.org

Advancements in Computational and Artificial Intelligence-Driven Drug Discovery for Related Compounds

Molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of new analogs with the IP receptor and other prostanoid receptors. frontiersin.orgresearchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of compounds with their biological activities, guiding the optimization of lead candidates. springernature.com Furthermore, machine learning algorithms can analyze large datasets to identify novel chemical scaffolds with the desired pharmacological properties, potentially leading to the discovery of next-generation prostanoid-based therapeutics with enhanced selectivity and efficacy. mdpi.commdpi.com

Table 3: Computational and AI-Driven Drug Discovery Techniques

| Technique | Description | Application in Prostanoid Analog Research |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Screening of virtual compound libraries for potential IP receptor agonists/antagonists. |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Assessing the stability of ligand-receptor complexes and understanding binding mechanisms. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. | Designing novel molecules with improved affinity and selectivity. |

| Machine Learning/AI | Algorithms that learn from data to make predictions or decisions. | Predicting ADMET properties, identifying novel drug targets, and de novo drug design. |

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing 9-O-methanoprostaglandin I in laboratory settings?

- Methodological Answer : Synthesis typically involves stereoselective organic reactions, such as cyclopropanation or enzymatic modifications, to preserve the prostaglandin core structure. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Reproducibility hinges on documenting reaction conditions (e.g., temperature, catalysts) and validating analytical protocols against reference standards .

Q. How can researchers design in vitro and in vivo pharmacological studies to evaluate the vasodilatory effects of this compound?

- Methodological Answer : For in vitro studies, use isolated vascular tissue (e.g., rat aortic rings) to measure relaxation responses via tension myography. In vivo models may involve measuring blood pressure changes in normotensive or hypertensive animal models. Ensure dose-response curves are constructed, and control for confounding factors like endogenous prostaglandin levels. Cross-validate findings with receptor-binding assays (e.g., IP receptor affinity) to confirm mechanism of action .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in complex matrices like plasma or tissue homogenates. Sample preparation should include solid-phase extraction (SPE) to remove interferents. Validate the method for linearity, precision, and recovery rates per ICH guidelines. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers address contradictory data regarding the antiplatelet efficacy of this compound across different experimental models?

- Methodological Answer : Conduct a systematic comparison of experimental variables, such as platelet source (human vs. animal), agonist type (e.g., ADP vs. collagen), and assay conditions (e.g., shear stress in microfluidic systems). Use meta-analysis tools to quantify heterogeneity and identify confounders. Validate findings with orthogonal assays, such as flow cytometry for platelet activation markers (e.g., P-selectin expression) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Combine computational docking studies (e.g., molecular dynamics simulations targeting the IP receptor) with systematic synthetic modifications (e.g., varying substituents at the 9-O position). Use pharmacophore mapping to identify critical functional groups. Validate predictions with in vitro receptor-binding assays and functional readouts (e.g., cAMP elevation in transfected cells) .

Q. How can researchers ensure ethical and methodological rigor when transitioning from animal models to human cell-based studies with this compound?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples (e.g., primary endothelial cells). Use blinded experimental designs and pre-register study protocols to minimize bias. Include positive controls (e.g., iloprost) and validate translational relevance using human tissue explants or organ-on-a-chip models .

Q. What experimental frameworks are suitable for investigating the long-term stability and degradation pathways of this compound under physiological conditions?

- Methodological Answer : Accelerated stability studies under varying pH, temperature, and oxidative stress (e.g., hydrogen peroxide exposure) can model degradation. Use LC-MS to identify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For in vivo stability, employ radiolabeled analogs and track metabolite profiles via autoradiography or PET imaging .

Q. How can cross-disciplinary approaches enhance the study of this compound’s role in inflammatory pathways?

- Methodological Answer : Integrate transcriptomic profiling (e.g., RNA-seq of treated macrophages) with cytokine multiplex assays to map inflammatory signaling. Collaborate with computational biologists to identify enriched pathways (e.g., NF-κB or COX-2 networks). Validate hypotheses using knockout animal models or CRISPR-edited cell lines .

Q. What methodologies are critical for conducting a meta-analysis of this compound’s therapeutic potential across published studies?

- Methodological Answer : Use PRISMA guidelines to systematically extract data from databases (e.g., PubMed, EMBASE). Assess study quality via tools like GRADE or ROBINS-I. Perform subgroup analyses to account for variability in dosing, models, and outcome measures. Use funnel plots to detect publication bias and random-effects models to pool effect sizes .

Methodological Notes

- Data Integrity : Incorporate attention-check questions and open-ended responses in surveys to detect fraudulent or low-quality data .

- Literature Review : Follow systematic review protocols (e.g., PRISMA) to ensure comprehensive coverage of existing studies, including gray literature and preprints .

- Experimental Replication : Document all procedures in supplementary materials, adhering to journal guidelines for data transparency and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.